molecular formula C₁₉H₂₂N₆O₄S B1142757 6'-Hydroxy N-Desisopropyl Delavirdine CAS No. 188780-41-8

6'-Hydroxy N-Desisopropyl Delavirdine

Cat. No.: B1142757
CAS No.: 188780-41-8
M. Wt: 430.48
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxy N-Desisopropyl Delavirdine involves the hydroxylation of N-Desisopropyl Delavirdine. The reaction typically requires specific catalysts and controlled conditions to ensure the selective hydroxylation at the 6’ position .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxy N-Desisopropyl Delavirdine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6’-Hydroxy N-Desisopropyl Delavirdine is used extensively in scientific research, particularly in the following areas:

    Chemistry: To study the metabolic pathways and chemical properties of Delavirdine and its metabolites.

    Biology: To understand the biological activity and interactions of Delavirdine metabolites with various enzymes and receptors.

    Medicine: To investigate the pharmacokinetics and pharmacodynamics of Delavirdine and its metabolites in the treatment of HIV-1 infection.

    Industry: To develop and optimize synthetic routes for the production of Delavirdine and its derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Hydroxy N-Desisopropyl Delavirdine is unique due to its specific hydroxylation at the 6’ position, which may confer distinct chemical and biological properties compared to other metabolites. This unique modification allows researchers to study the specific interactions and effects of this metabolite in various biological systems .

Properties

CAS No.

188780-41-8

Molecular Formula

C₁₉H₂₂N₆O₄S

Molecular Weight

430.48

Synonyms

N-[2-[[4-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide;  1-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine

Origin of Product

United States

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